5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Tetrel Bonding Interactions and Synthesis
Research by Ahmed et al. (2020) on tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally related to 5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, provides insights into the synthesis and characterization of triazole derivatives. These compounds form self-assembled dimers in the solid state, showcasing the significance of π-hole tetrel bonding interactions. This research is instrumental in understanding the molecular interactions and synthesis of related triazole compounds (Ahmed et al., 2020).
2. Ring-Chain Tautomerism in Synthesis
Pokhodylo and Obushak (2022) studied the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, a compound related to the triazole of interest. They explored its ring-chain tautomerism, which is a pivotal aspect in the synthesis of such compounds, influencing their structural and chemical properties. This study contributes to the broader understanding of the synthetic pathways and tautomerism in triazole chemistry (Pokhodylo & Obushak, 2022).
3. Fluoroalkylation and Novel Bicyclic Compounds
Peng and Zhu (2003) conducted a study on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. Their research highlights the synthesis pathways leading to novel bicyclic gem-difluorinated compounds, demonstrating the versatility and potential applications of triazole derivatives in synthesizing complex molecular structures (Peng & Zhu, 2003).
Mechanism of Action
Target of Action
The primary targets of the compound “5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” are currently unknown. This compound is a complex organofluorine compound , which means it contains at least one carbon-fluorine bond . Organofluorine compounds are known for their high stability and unique properties, which can make them useful in various applications, including medicinal chemistry . .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by this compound. It’s known that organofluorine compounds can have diverse effects on biological systems due to their unique properties .
Properties
IUPAC Name |
5-ethyl-1-(2-fluorophenyl)triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-8-10(11(16)17)13-14-15(8)9-6-4-3-5-7(9)12/h3-6H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSXQBNAEBMEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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